N-(4-Fluoro-2-methylphenyl)thietan-3-amine
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Overview
Description
N-(4-Fluoro-2-methylphenyl)thietan-3-amine is an organic compound that features a thietane ring, a four-membered ring containing sulfur, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-methylphenyl)thietan-3-amine typically involves the reaction of 4-fluoro-2-methylphenylthiourea with an appropriate halogenated compound under specific conditions. One common method involves the use of ethanol as a solvent and refluxing the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-methylphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring and the substituted phenyl group can interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Fluoro-2-methylphenyl)thietan-3-amine include:
Uniqueness
This compound is unique due to the presence of both a thietane ring and a fluorinated phenyl group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12FNS |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12FNS/c1-7-4-8(11)2-3-10(7)12-9-5-13-6-9/h2-4,9,12H,5-6H2,1H3 |
InChI Key |
FEEKQUOSWSYNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2CSC2 |
Origin of Product |
United States |
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